N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea
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Overview
Description
N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea is a complex organic compound that features a benzamide core substituted with chloro and iodo groups, as well as a carbamothioyl group linked to an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The choice of solvents and reagents is also crucial to ensure the scalability and environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-iodobenzamide: Lacks the isoindoline moiety.
N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]benzamide: Lacks the chloro and iodo substitutions.
Uniqueness
The unique combination of chloro, iodo, and isoindoline moieties in N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H11ClIN3O3S |
---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
2-chloro-5-iodo-N-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H11ClIN3O3S/c1-22-15(24)10-4-3-9(7-11(10)16(22)25)20-17(26)21-14(23)12-6-8(19)2-5-13(12)18/h2-7H,1H3,(H2,20,21,23,26) |
InChI Key |
WLPCROMABMXUEX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=S)NC(=O)C3=C(C=CC(=C3)I)Cl |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=S)NC(=O)C3=C(C=CC(=C3)I)Cl |
Origin of Product |
United States |
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